

# Nucleophilic Addition and Hydrolysis to Carboxamides and Carboxylic Acids

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## Compound of Interest

Compound Name: 3-tert-Butylsulfanyl-pyridine-2-carbonitrile

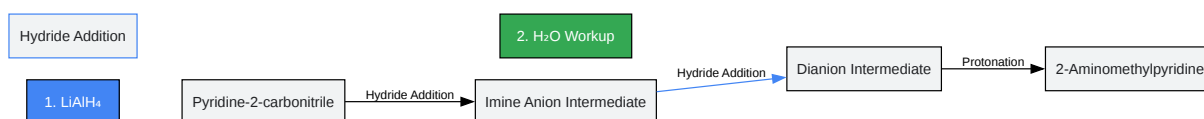
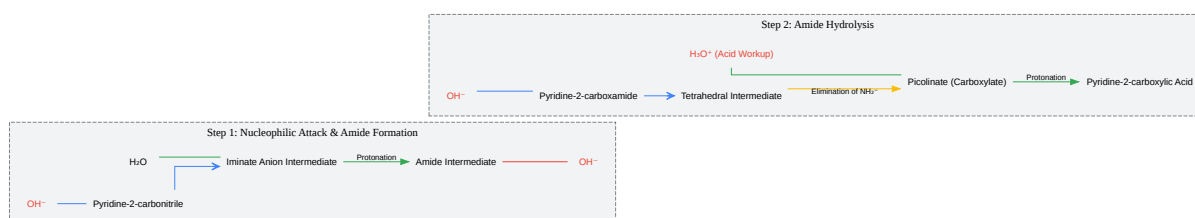
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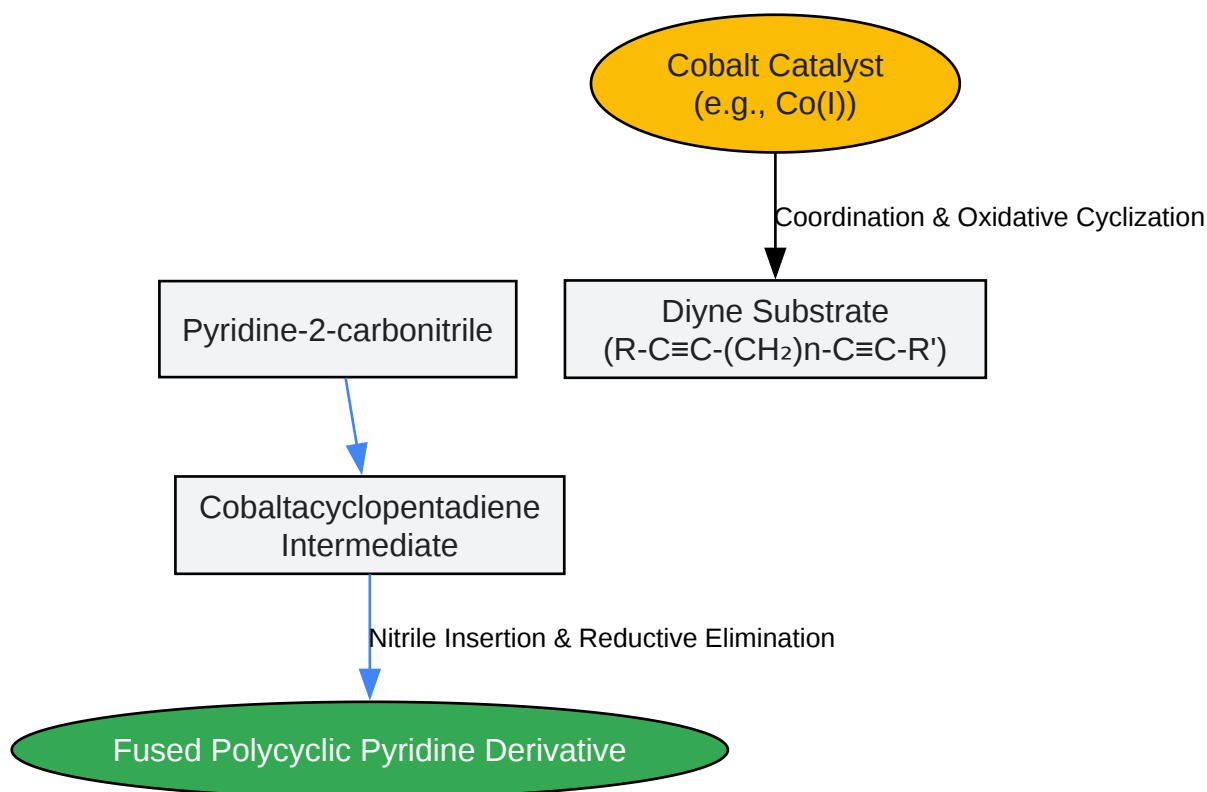
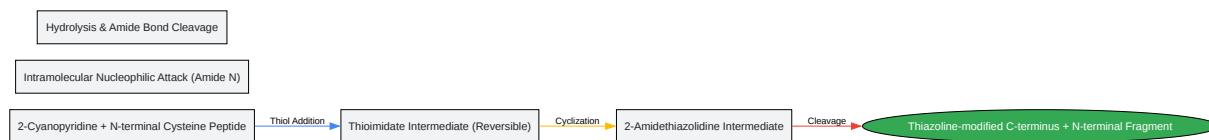
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One of the most fundamental reactions of nitriles is their hydrolysis to carboxylic acids. This transformation typically proceeds under acidic or basic conditions through a pyridine-2-carboxamide intermediate.<sup>[2][3][4][5]</sup> Base-catalyzed hydrolysis is particularly common, initiated by the nucleophilic attack of a hydroxide ion on the electrophilic nitrile carbon.<sup>[3][5]</sup>

## Reaction Mechanism: Base-Catalyzed Hydrolysis

The mechanism involves the initial formation of an iminate anion, which tautomerizes to an amide. Under forcing conditions, this amide can be further hydrolyzed to the corresponding carboxylate, which is then protonated to yield the carboxylic acid.





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## References

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